molecular formula C11H12O3 B14369718 (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate CAS No. 90428-87-8

(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate

Cat. No.: B14369718
CAS No.: 90428-87-8
M. Wt: 192.21 g/mol
InChI Key: VNJOYCDHXKDFAJ-NSHDSACASA-N
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Description

(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a methyl group, a propynyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methyl and Propynyl Groups: The methyl and propynyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Oxidation to Form the Ketone:

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester using acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl propionate: Similar structure but with a propionate ester instead of an acetate ester.

    (1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl butyrate: Similar structure but with a butyrate ester.

Uniqueness

(1S)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester group, in particular, can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90428-87-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C11H12O3/c1-4-5-9-7(2)11(6-10(9)13)14-8(3)12/h1,11H,5-6H2,2-3H3/t11-/m0/s1

InChI Key

VNJOYCDHXKDFAJ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)C)CC#C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C)CC#C

Origin of Product

United States

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